molecular formula C18H21NO4S B4390085 N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide

Cat. No. B4390085
M. Wt: 347.4 g/mol
InChI Key: WDFHVVVIGRWEFK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide is 347.11912932 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Computing and Quantum Information

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. The unique properties of quantum systems, such as superposition and entanglement, allow for faster algorithms. Researchers are exploring the use of novel molecules like our compound to build qubits (quantum bits) for quantum computers. These qubits could revolutionize cryptography, optimization, and simulations of quantum systems .

Materials Science

Materials with tailored properties are essential for technological advancements. Our compound’s unique structure may contribute to the development of novel materials, such as “glassy gels.” These materials exhibit both glass-like and gel-like behavior, making them versatile for applications like drug delivery, sensors, and flexible electronics .

Citizen Science Initiatives

Engaging citizens in scientific research is vital for addressing global challenges. Our compound could inspire citizen science projects related to environmental monitoring, pollution detection, or biodiversity preservation. By involving communities, we can collectively contribute to scientific knowledge and sustainable development .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . It has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over the prototypical urea-based compounds . .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-5-3-4-6-17(13)18(20)19(11-16-8-7-14(2)23-16)15-9-10-24(21,22)12-15/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHVVVIGRWEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.